molecular formula C11H13ClN2O3 B592146 tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate CAS No. 868736-42-9

tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

Cat. No. B592146
M. Wt: 256.686
InChI Key: QWVXQYZWGQFXPU-UHFFFAOYSA-N
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Description

“tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H13ClN2O3 . It has a molecular weight of 256.69 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of this compound involves the use of n-butyllithium in tetrahydrofuran at -78℃ . The reaction is quenched with MeOH and then conc. HCI is added . The crude material is suspended in EtOAc, washed with 5percent NaHCO3, and brine, and evaporated . The crude residue is purified via neutral alumina gel chromatography .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-13-9(8)12/h4-6H,1-3H3, (H,14,16) .


Chemical Reactions Analysis

The compound is used as a reagent in the synthesis of naphthyridinones as allosteric dual Akt1 and Akt2 inhibitors .


Physical And Chemical Properties Analysis

The compound has a density of 1.314g/cm3 . It has a boiling point of 332℃ . The compound is soluble .

Scientific Research Applications

  • Chemoselective N-tert-butoxycarbonylation Reagent

    • Field : Organic Chemistry
    • Application : The compound tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been demonstrated as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
    • Method : The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
    • Results : The Boc carrier was easily recyclable, and has great application prospects for industrial production .
  • Synthesis of Novel Organic Compounds

    • Field : Medicinal Chemistry
    • Application : Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Synthesis of N-Boc-protected 2-chloro-4-amino-nicotinaldehyde
    • Field : Organic Chemistry
    • Application : The compound “tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate” is used in the synthesis of N-Boc-protected 2-chloro-4-amino-nicotinaldehyde .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Synthesis of N-Boc-protected 2-chloro-4-amino-nicotinaldehyde
    • Field : Organic Chemistry
    • Application : The compound “tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate” is used in the synthesis of N-Boc-protected 2-chloro-4-amino-nicotinaldehyde .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .

Future Directions

The compound is used as a reagent in the synthesis of naphthyridinones as allosteric dual Akt1 and Akt2 inhibitors . This suggests potential applications in the development of new drugs targeting these enzymes.

properties

IUPAC Name

tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVXQYZWGQFXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673082
Record name tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

CAS RN

868736-42-9
Record name tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of tert-butyl (4-chloropyridin-2-yl)carbamate (1.00 g, 4.37 mmol) in THF (30 mL) cooled to −78° C. was added n-butyllithium (2.55 M in hexane, 4.1 mL, 10.06 mmol) dropwise. After complete addition the solution was stirred at −78° C. for 1 h. DMF (1.591 mL, 20.55 mmol) was added dropwise and the resultant solution stirred at −78° C. for an additional 1 h. The reaction mixture was then quenched by addition of saturated aqueous ammonium chloride solution (20 mL) and extracted with ethyl acetate (2×25 mL). The combined organic extracts were washed with brine (1×20 mL), dried over sodium sulfate and concentrated under reduced pressure. The crude residue was purified via neutral alumina gel chromatography (ethyl acetate/hexanes) to yield tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate (530 mg, 2.07 mmol, 27% yield) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 10.73 (s, 1H), 10.55 (s, 1H), 8.52 (d, J=5.3 Hz, 1H), 7.06 (d, J=5.3 Hz, 1H), 1.56 (s, 9H); LCMS (ESI) m/e 255.2 [(M−H)−, calcd for C11H12ClN2O3 255.0]; LCMS retention time (Method C): tR=1.73 min.
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1 g
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Synthesis routes and methods III

Procedure details

To (4-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester (CB Research and Development Inc., 2.0 g, 8.75 mmol) in THF (18 mL) under nitrogen at −78° C., was added n-BuLi (13.7 mL, 21.9 mmol, 1.6 M in hexanes) dropwise. After stirring at −78° C. for 45 min, a solution of DMF (1.93 mL) in THF (2 mL) was added dropwise. The reaction was stirred at −78° C. for 30 min and was then allowed to warm slowly to room temperature. The reaction was quenched with 1N aq HCl solution and then basified with saturated aqueous sodium bicarbonate solution (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic extracts were dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel (EtOAc) to afford the title compound (0.95 g, 42%) as a white solid. 1H NMR (DMSO-d6) δ 10.44 (s, 1H), 10.13 (s, 1H), 8.47 (d, 1H, J=5.2 Hz), 7.40 (d, 1H, J=5.6 Hz), 1.48 (s, 9H).
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2 g
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13.7 mL
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18 mL
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2 mL
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42%

Synthesis routes and methods IV

Procedure details

Dissolve tert-butyl 4-chloropyridin-2-ylcarbamate (1.95 g, 0.00855 moles) in dry THF (50 mL) and cool to −78° C. under nitrogen atmosphere. Add dropwise 1.6 M n-BuLi/hexane (12.8 mL, 0.02053 moles) over a period of 15 minutes while maintaining the reaction temperature below −70° C. Stir the resulting red orange solution at −78° C. for 2 hours. Add DMF (3.3 mL, 0.04275 moles) dropwise to the reaction mixture while maintaining the reaction temperature below −70° C. Stir further at −78° C. for 2 hours and then quench the reaction mixture with saturated ammonium chloride (50 mL). Warm the reaction mixture to room temperature, extract with EtOAc (3×50 mL) and dry with MgSO4. Filter and concentrate under reduced pressure to afford a yellow viscous oil. Purify the crude product by flash column chromatography using 15-20% EtOAc/hexane to afford the title product as a white solid.
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1.95 g
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50 mL
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Citations

For This Compound
1
Citations
CA Blum, T Caldwell, X Zheng… - Journal of medicinal …, 2010 - ACS Publications
… Trifluoroacetic acid (42.7 mL, 551 mmol) was added dropwise to a mixture of tert-butyl-4-chloro-3-formylpyridin-2-yl carbamate (28.5 g, 110 mmol) in dichloromethane (500 mL), and the …
Number of citations: 45 pubs.acs.org

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